

What is ferrous ammonium sulfate hexahydrate used for in a lab

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Compound of Interest

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An In-Depth Technical Guide to the Laboratory Applications of **Ferrous Ammonium Sulfate Hexahydrate**

Abstract

Ferrous Ammonium Sulfate Hexahydrate, commonly known as Mohr's salt, is a double salt with the formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[1] Esteemed for its high purity and remarkable stability against aerial oxidation compared to ferrous sulfate, it serves as a cornerstone reagent in various laboratory settings.^{[1][2]} This guide provides a comprehensive exploration of its principal applications, focusing on its role as a primary standard in redox titrimetry for the quantitative analysis of oxidizing agents and its critical function in the Fricke dosimetry system for measuring absorbed doses of ionizing radiation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss other significant laboratory uses, offering researchers and development professionals a thorough understanding of this versatile compound.

Introduction: The Unique Utility of Mohr's Salt

Ferrous Ammonium Sulfate (FAS) is a pale green crystalline solid that dissolves in water to form the aquo complex $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$.^{[1][2]} Its primary advantage in the laboratory lies in its stability. While simple ferrous sulfate (FeSO_4) is susceptible to oxidation by atmospheric oxygen, the presence of ammonium ions in the FAS crystal lattice renders the Fe^{2+} ion significantly more stable.^[1] Furthermore, solutions of Mohr's salt are slightly acidic due to the

ammonium ions, which further slows the oxidation of Fe^{2+} to Fe^{3+} .^{[1][2]} This stability allows for the accurate preparation of standard solutions with a precisely known concentration of Fe^{2+} , making it an indispensable tool in analytical chemistry.^[3]

Table 1: Physicochemical Properties of Ferrous Ammonium Sulfate Hexahydrate

Property	Value	Reference(s)
Chemical Formula	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	[4]
Molar Mass	392.14 g/mol	[1][5]
Appearance	Pale green or blue-green crystalline solid	[2][5][6]
CAS Number	7783-85-9	[4][7]
Density	1.86 g/cm ³	[1]
Solubility in Water	269 g/L at 20 °C	[8]
Crystal Structure	Monoclinic	[9]

Core Application: Redox Titrimetry

The most prevalent use of FAS is in redox titrations, where it serves as a stable and reliable source of ferrous ions (Fe^{2+}).^{[10][11]} It is widely used to standardize solutions of strong oxidizing agents.

Standardization of Potassium Permanganate (KMnO_4)

This is a classic and fundamental procedure in volumetric analysis. Potassium permanganate is a powerful oxidizing agent, but its solutions are unstable and must be standardized. FAS is an excellent primary standard for this purpose.

Causality and Mechanism: In an acidic medium, the permanganate ion (MnO_4^-), which is deep purple, is reduced to the colorless manganese(II) ion (Mn^{2+}). Simultaneously, the ferrous ion (Fe^{2+}) from FAS is oxidized to the ferric ion (Fe^{3+}).^{[12][13]} The reaction requires an acidic medium, which is provided by dilute sulfuric acid. The acid serves two critical roles: it provides

the H^+ ions necessary for the reduction of MnO_4^- and prevents the hydrolysis of the Fe^{2+} salt, which could lead to the precipitation of iron hydroxides.[13][14][15] Nitric acid and hydrochloric acid are unsuitable; the former is an oxidizing agent itself, and the latter can be oxidized by KMnO_4 .

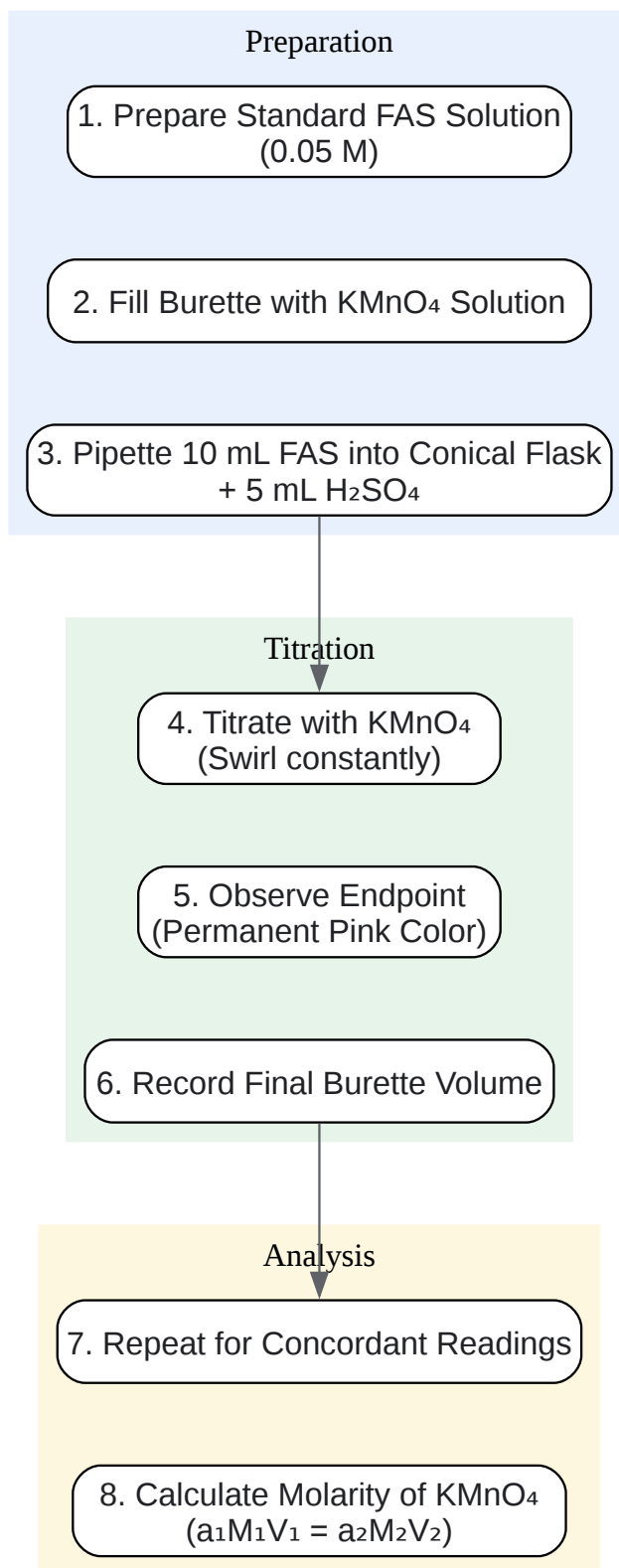
The overall balanced ionic equation is: $\text{MnO}_4^-(\text{aq}) + 5\text{Fe}^{2+}(\text{aq}) + 8\text{H}^+(\text{aq}) \rightarrow \text{Mn}^{2+}(\text{aq}) + 5\text{Fe}^{3+}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$ [12][16]

A key feature of this titration is that KMnO_4 acts as its own indicator.[12] The endpoint is reached when all the Fe^{2+} has been consumed, and the next drop of MnO_4^- solution imparts a permanent faint pink color to the solution.[12]

Experimental Protocol: Standardization of KMnO_4

- Preparation of Standard FAS Solution (e.g., 0.05 M): Accurately weigh 4.90 g of pure FAS crystals. Transfer the crystals to a 250 mL volumetric flask using a funnel. Add approximately 5 mL of dilute sulfuric acid to prevent hydrolysis and then add distilled water to dissolve the salt.[16] Carefully make up the volume to the 250 mL mark with distilled water and shake thoroughly to ensure a homogenous solution.
- Preparation of the Titration Flask: Pipette 10.0 mL of the standard FAS solution into a clean 250 mL conical flask. Add about 5 mL of 1.0 M sulfuric acid.
- Titration: Fill a clean burette with the KMnO_4 solution of unknown concentration and record the initial volume.[11] Titrate the FAS solution by adding the KMnO_4 solution dropwise while constantly swirling the flask.
- Endpoint Detection: Continue the titration until the solution changes from colorless to a permanent, light pink color that persists for about 30 seconds.[12][17] This is the endpoint.
- Replication: Repeat the titration at least three times to obtain concordant readings (volumes that agree within ± 0.1 mL).[13]
- Calculation: Use the stoichiometric relationship $a_1M_1V_1 = a_2M_2V_2$ where 'a' is the number of electrons transferred ($a_1=1$ for Fe^{2+} , $a_2=5$ for MnO_4^-) to calculate the molarity of the KMnO_4 solution.

Diagram 1: Workflow for Standardization of KMnO_4 with FAS



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Caption: Workflow for the standardization of potassium permanganate using a standard solution of ferrous ammonium sulfate.

Titration with Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)

Potassium dichromate is another strong oxidizing agent that is available in high purity and is stable, making it an excellent primary standard itself. Titrations are often performed to determine the amount of Fe^{2+} in an unknown sample using a standard $\text{K}_2\text{Cr}_2\text{O}_7$ solution.

Causality and Mechanism: In this titration, the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$), which is orange, is reduced to the green chromium(III) ion (Cr^{3+}). As before, Fe^{2+} is oxidized to Fe^{3+} .^{[18][19]} The reaction also requires a strong acidic medium.

The overall balanced ionic equation is: $\text{Cr}_2\text{O}_7^{2-}(\text{aq}) + 6\text{Fe}^{2+}(\text{aq}) + 14\text{H}^+(\text{aq}) \rightarrow 2\text{Cr}^{3+}(\text{aq}) + 6\text{Fe}^{3+}(\text{aq}) + 7\text{H}_2\text{O}(\text{l})$ ^[19]

Unlike the permanganate titration, both the reactant ($\text{Cr}_2\text{O}_7^{2-}$) and the product (Cr^{3+}) are colored, making it difficult to visually determine the endpoint. Therefore, a redox indicator, such as N-phenylanthranilic acid, is required.^{[18][19]} The indicator is oxidized by the first slight excess of dichromate, causing a sharp color change from greenish to purple at the endpoint.^[19]

Application in Radiation Dosimetry: The Fricke System

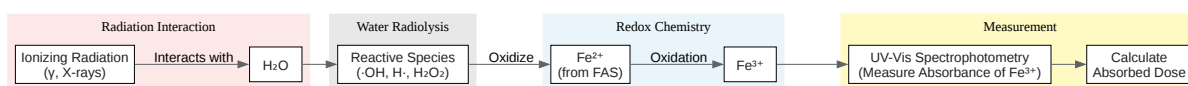
A highly specialized and critical application of FAS is in the Fricke dosimeter, a reference standard system for measuring the absorbed dose of ionizing radiation (e.g., gamma rays, X-rays).^{[1][6][20]}

Causality and Mechanism: The Fricke dosimeter is an aerated, acidic aqueous solution containing ferrous ions.^{[20][21]} Since the solution is ~96% water, the primary effect of ionizing radiation is the radiolysis of water molecules, which produces a variety of highly reactive free radicals and ions ($\text{H}\cdot$, $\cdot\text{OH}$, $\text{e}^{-\text{aq}}$, H_2O_2 , etc.).^[20] These species then initiate a cascade of reactions that result in the oxidation of ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}).^{[20][22]} The yield

of Fe^{3+} is directly and precisely proportional to the amount of energy absorbed by the solution.
[22]

The concentration of the resulting Fe^{3+} ions is determined by UV-Vis spectrophotometry, as the Fe^{3+} ion exhibits strong absorption peaks around 224 nm and 303 nm.[23] The measured change in optical absorbance is then used to calculate the absorbed dose.

Diagram 2: Mechanism of the Fricke Dosimeter



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Caption: The mechanism of dose measurement using the Fricke dosimeter, from radiation interaction to final calculation.

Experimental Protocol: Fricke Dosimeter Preparation The performance of the dosimeter is highly sensitive to impurities, so high-purity reagents and meticulous cleaning of glassware are essential.[20]

- Reagents: Use analytical reagent grade ferrous ammonium sulfate, sodium chloride, and sulfuric acid. Use high-purity, distilled water.
- Standard Solution Composition: A typical Fricke solution consists of 1 mM ferrous ammonium sulfate and 1 mM sodium chloride in 0.4 M sulfuric acid.[20][24]
- Preparation: To prepare 1 L of the solution, dissolve 0.392 g of FAS and 0.058 g of NaCl in 0.4 M H_2SO_4 . Ensure the solution is saturated with air.
- Function of NaCl: Sodium chloride is added to minimize the impact of any organic impurities in the solution, which can otherwise interfere with the reaction mechanism and affect the accuracy of the dose measurement.[20]

- Use: The solution is placed in a suitable container and exposed to the radiation field. The change in absorbance is then measured against an un-irradiated control sample. The system is reliable for doses in the range of 5-400 Gy.[23]

Other Laboratory Applications

- Crystal Growth: The preparation of large, well-defined monoclinic crystals of Mohr's salt is a common and illustrative experiment in undergraduate chemistry labs.[9] It demonstrates the principles of preparing a double salt from a solution containing equimolar amounts of its constituent salts (hydrated ferrous sulfate and ammonium sulfate).[9][15] The process involves dissolving the salts in water with a small amount of sulfuric acid, concentrating the solution by heating, and allowing it to cool slowly to promote crystallization.[15]
- Reducing Agent: In chemical synthesis, FAS can be used as a stable, weighable source of Fe^{2+} ions to act as a mild reducing agent.[8]
- Calibration Standard: Beyond titrimetry, Mohr's salt is sometimes used as a calibration standard in magnetic susceptibility measurements due to its paramagnetic properties.[8]

Safety and Handling

Ferrous ammonium sulfate hexahydrate is generally considered a low-hazard chemical but requires appropriate laboratory handling.

- Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[25][26]
- Handling: Use in a well-ventilated area, wear protective gloves and eye protection, and wash hands thoroughly after handling.[26] Avoid breathing dust.[25]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from moisture.[25][26]

Conclusion

Ferrous ammonium sulfate hexahydrate is a uniquely stable and reliable source of ferrous ions, cementing its role as a vital reagent in the modern laboratory. Its application as a primary

standard in redox titrations is fundamental to analytical chemistry, enabling the precise determination of oxidizing agent concentrations. Furthermore, its crucial role in the Fricke dosimetry system highlights its importance in the specialized field of radiation measurement. From foundational academic experiments in crystallography to high-level applications in radiation physics, Mohr's salt remains an indispensable and versatile tool for scientists and researchers.

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